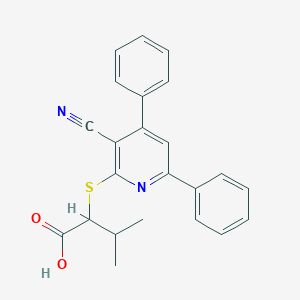
3-Formylrifamycin SV
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formylrifamycin SV is a synthetic antibiotic derived from the fermentation of the bacterium Streptomyces mediterranei. It is a member of the rifamycin family, known for its potent antibacterial properties. This compound is particularly significant due to its role as a precursor in the synthesis of rifampicin, an essential antibiotic used to treat tuberculosis, leprosy, and other bacterial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylrifamycin SV typically involves the oxidation of rifamycin B. One common method includes the use of oxidizing agents such as potassium permanganate or manganese dioxide in an organic solvent like acetone . The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the formyl group at the 3-position.
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to enhance efficiency and yield. For instance, a microreactor system can be used to couple two reaction steps and one purification step, resulting in a higher overall yield and reduced consumption of expensive reagents . This method is advantageous for large-scale production due to its controlled mixing, enhanced heat and mass transfer, and expanded reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 3-Formylrifamycin SV undergoes various chemical reactions, including:
Oxidation: Conversion to rifamycin S using oxidizing agents.
Reduction: Reduction of the formyl group to a hydroxymethyl group.
Substitution: Reaction with primary amines and hydrazines to form imines and hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Primary amines, hydrazines in solvents like tetrahydrofuran.
Major Products:
Oxidation: Rifamycin S.
Reduction: 3-Hydroxymethylrifamycin SV.
Substitution: Imines and hydrazones.
Aplicaciones Científicas De Investigación
3-Formylrifamycin SV has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various rifamycin derivatives.
Biology: Studied for its antibacterial properties and mechanism of action against bacterial RNA polymerase.
Mecanismo De Acción
The mechanism of action of 3-Formylrifamycin SV involves the inhibition of bacterial DNA-dependent RNA polymerase. This inhibition occurs at the initiation step of RNA synthesis, preventing the incorporation of the first purine nucleotide of the RNA chain . The compound binds to the RNA polymerase, blocking the enzyme’s activity and thereby inhibiting bacterial growth .
Comparación Con Compuestos Similares
Rifampicin: A derivative of 3-Formylrifamycin SV, widely used as an antibiotic.
Rifabutin: Another rifamycin derivative with similar antibacterial properties.
Rifapentine: A long-acting rifamycin used in the treatment of tuberculosis.
Uniqueness: this compound is unique due to its formyl group at the 3-position, which allows for specific chemical modifications and derivatizations. This structural feature makes it a valuable intermediate in the synthesis of various rifamycin antibiotics .
Propiedades
IUPAC Name |
(26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNQHOMJRFAQBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47NO13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864385 |
Source


|
| Record name | 8-Formyl-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
725.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1227866.png)
![N-[3-(2-methylcyclohexyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine](/img/structure/B1227869.png)




![(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1227876.png)



![N-[4-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-5-methyl-2-thiazolyl]-2-(4-morpholinyl)acetamide](/img/structure/B1227882.png)
![4,5-Dichloro-3-isothiazolecarboxylic acid [1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester](/img/structure/B1227883.png)
![2-(2,4-dimethoxyanilino)-N-[3-(4-methyl-1-piperazinyl)propyl]-4-quinolinecarboxamide](/img/structure/B1227885.png)
![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B1227886.png)
